Kinase Selectivity Window: Spebrutinib Besylate vs. Ibrutinib Off-Target ITK and EGFR Inhibition
Spebrutinib demonstrates a >1400-fold selectivity window over other kinases assayed, with IC₅₀ values against off-target kinases ranging from 723 nM (Yes) to 7.15 μM (Fyn) [1]. In a standardized kinome profiling study comparing five clinically-developed BTK inhibitors at 1 μM, spebrutinib showed substantially lower hit rates against a panel of wild-type kinases compared to ibrutinib, which exhibited broader off-target inhibition including potent activity against ITK (IC₅₀ = 10.7 nM) and EGFR (IC₅₀ = 5.6 nM) [2]. The selectivity ratio (IC₅₀,off-target / IC₅₀,BTK) for spebrutinib against ITK is approximately 114-fold (IC₅₀,ITK = 1050 nM / IC₅₀,BTK = 9.2 nM), compared to ibrutinib's ITK:BTK selectivity ratio of approximately 21-fold (IC₅₀,ITK = 10.7 nM / IC₅₀,BTK = 0.5 nM) [3]. This quantitative difference in kinase selectivity profiles is experimentally confirmed and directly relevant to functional assay design.
| Evidence Dimension | Kinase selectivity - ITK inhibition relative to BTK |
|---|---|
| Target Compound Data | Spebrutinib: BTK IC₅₀ = 9.2 nM; ITK IC₅₀ = 1050 nM; selectivity ratio = 114-fold |
| Comparator Or Baseline | Ibrutinib: BTK IC₅₀ = 0.5 nM; ITK IC₅₀ = 10.7 nM; selectivity ratio ≈ 21-fold |
| Quantified Difference | Spebrutinib exhibits ~5.4-fold greater ITK:BTK selectivity ratio than ibrutinib (114-fold vs. 21-fold) |
| Conditions | Biochemical kinase inhibition assays using recombinant human kinases; KINOMEscan profiling at 1 μM |
Why This Matters
Greater kinase selectivity enables cleaner mechanistic dissection of BTK-specific signaling pathways without confounding off-target effects, critical for experimental systems where ITK or EGFR inhibition would alter T-cell function or epithelial biology.
- [1] GlpBio. Spebrutinib besylate datasheet. Off-target IC₅₀ values: Yes (723 nM), c-Src (1.729 μM), Brk (2.43 μM), Lyn (4.4 μM), Fyn (7.15 μM). View Source
- [2] Kaptein A, et al. Potency and selectivity of BTK inhibitors in clinical development for B-cell malignancies. Blood. 2018;132(Supplement 1):1871. View Source
- [3] PMC10005125. Table 2: BTK inhibitor activity and selectivity data. Spebrutinib BTK IC₅₀ = 9.2 nM, ITK IC₅₀ = 1050 nM. View Source
